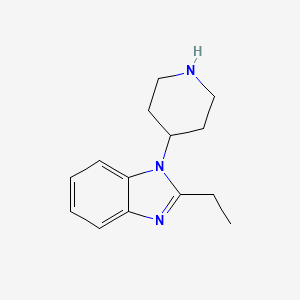

Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate

Übersicht

Beschreibung

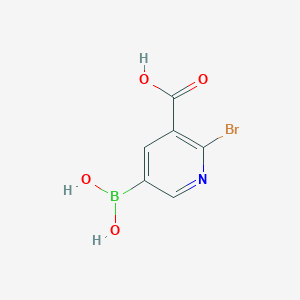

“Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1257294-07-7 . It has a molecular weight of 240.3 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .

Molecular Structure Analysis

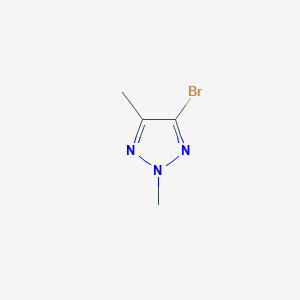

The InChI code for this compound is 1S/C12H20N2O3/c1-12(2,3)17-11(16)13-7-9(8-13)14-6-4-5-10(14)15/h9H,4-8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate” is a white to yellow solid . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 240.3 .

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry Applications

Cycloaddition Reactions and Rearrangements : Silylmethyl-substituted aziridine and azetidine compounds, including those related to Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate, have been used in formal [3 + 2] and [4 + 2] cycloaddition reactions. These reactions with nitriles and carbonyl substrates generate products such as imidazoline, oxazolidine, and tetrahydropyrimidine. The rearrangement of azetidine to the pyrrolidine skeleton involves the migration of silicon under specific conditions, highlighting the versatility of these compounds in synthetic strategies (Yadav & Sriramurthy, 2005).

Synthesis of Bifunctional Compounds : Efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrate the application of related compounds as intermediates for selective derivations, expanding the chemical space accessible to researchers. This approach provides convenient access to novel compounds that can explore spaces complementary to traditional piperidine systems (Meyers et al., 2009).

Medicinal Chemistry Applications

Ligand Development for Nicotinic Receptors : Research into the synthesis of novel ligands for nicotinic receptors, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, showcases the potential of tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate derivatives in developing imaging agents and therapeutic candidates. This highlights the role of these compounds in exploring neuroreceptor functions and developing treatments for neurological conditions (Karimi & Långström, 2002).

Supramolecular Chemistry Applications

Weak Intermolecular Interactions and Crystal Engineering : Studies on substituted oxopyrrolidine analogues reveal the impact of weak intermolecular interactions (CH⋯O/CH⋯π/H⋯H) on the supramolecular arrangement of these compounds. Despite lacking strong hydrogen bond donors and acceptors, these molecules form diverse supramolecular assemblies through weak interactions, demonstrating the utility of tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate derivatives in the design of materials and understanding molecular packing principles (Samipillai et al., 2016).

Safety And Hazards

This compound is associated with some safety hazards. It has a signal word of “Danger” and is associated with the hazard statement H314 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)13-7-9(8-13)14-6-4-5-10(14)15/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJHYAMGEUKMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101136962 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate | |

CAS RN |

1257294-07-7 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(2-oxo-1-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101136962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)

![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)

![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)